molecular formula C13H22Cl2N2O B2952531 1-(3-Methoxyphenethyl)piperazine dihydrochloride CAS No. 1266690-92-9

1-(3-Methoxyphenethyl)piperazine dihydrochloride

Cat. No. B2952531
CAS RN: 1266690-92-9
M. Wt: 293.23
InChI Key: ZXYICRUHFGEWJE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenethyl)piperazine dihydrochloride is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, used to treat depression and post-traumatic stress .


Synthesis Analysis

Piperazine compounds, including this compound, are key components of several blockbuster drugs. Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthesis of piperazines focuses on C–H functionalization .


Molecular Structure Analysis

The molecular formula of this compound is C11H16ClN2O . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.72 . It appears as a crystalline powder that can be white to gray or pinkish in color . It is soluble in water and is hygroscopic . The compound has a melting point of 201-204°C .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

1-(3-Methoxyphenethyl)piperazine dihydrochloride has been investigated for its potential use in inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This study focused on the synthesis and bioactivity of bis(heteroaryl)piperazines (BHAPs), which showed 10-100 fold more potency than the initial compound, demonstrating a significant advance in the search for effective HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Dopamine Uptake Inhibition

Another application involves the compound's role in the synthesis of GBR-12909, a dopamine uptake inhibitor. The research outlines the development of a robust process for preparing this compound in kilogram quantities, aiming to eliminate chromatographic purifications and minimize the use of environmentally unacceptable reagents, thus improving overall yield (Ironside et al., 2002).

Spectroscopic Studies

A detailed spectroscopic study of this compound's salt form was conducted to make complete NMR assignments using various techniques. This research contributes to the fundamental understanding of the compound's structure and properties (Qin et al., 2005).

Antimicrobial Activities

Research on novel 1,2,4-Triazole derivatives, including 1-(3-Methoxyphenethyl)piperazine, demonstrated good to moderate antimicrobial activities against various microorganisms. This study signifies the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Ligands for 5-HT1A Receptors

The compound was utilized in the synthesis of "long-chain" derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed very high to moderate 5-HT1A receptor affinity and good fluorescence properties, indicating potential applications in visualizing 5-HT1A receptors in research settings (Lacivita et al., 2009).

Mechanism of Action

Target of Action

1-(3-Methoxyphenethyl)piperazine dihydrochloride is an arylpiperazine compound . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure. They are known to be important intermediates in the preparation of various pharmaceuticals .

Mode of Action

It is known that arylpiperazines are often used in the treatment of depression and post-traumatic stress . They are thought to interact with serotonin and dopamine receptors in the brain, which play a crucial role in mood regulation .

Biochemical Pathways

Given its classification as an arylpiperazine, it is likely to be involved in the modulation of serotonin and dopamine neurotransmission . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, appetite, and cognition.

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound are likely to be related to its interaction with serotonin and dopamine receptors. By modulating the activity of these neurotransmitters, it may help to alleviate symptoms of depression and post-traumatic stress .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYICRUHFGEWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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